molecular formula C15H24N2O B7985177 2-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol

2-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol

Cat. No.: B7985177
M. Wt: 248.36 g/mol
InChI Key: KADJOZPZGAUREF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol is a nitrogen-containing heterocyclic compound featuring a piperidine core substituted at the 4-position with a benzyl-methyl-amino group and at the 1-position with an ethanol moiety. Its molecular structure combines a rigid piperidine ring with polar functional groups, making it a candidate for studying receptor-ligand interactions, particularly in neuropharmacology. The ethanol group enhances hydrophilicity, while the benzyl-methyl-amino substituent introduces aromatic and alkylamine characteristics, which are common in bioactive molecules targeting G protein-coupled receptors (GPCRs) or enzymes .

The compound’s synthesis likely involves multi-step organic reactions, including amination, cyclization, and functional group protection/deprotection, as inferred from analogous procedures in .

Properties

IUPAC Name

2-[4-[benzyl(methyl)amino]piperidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-16(13-14-5-3-2-4-6-14)15-7-9-17(10-8-15)11-12-18/h2-6,15,18H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADJOZPZGAUREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Benzyl-Methyl-Amino Group: This step involves the alkylation of the piperidine ring with benzyl chloride and methylamine under basic conditions.

    Attachment of the Ethanol Moiety: The final step involves the reaction of the substituted piperidine with ethylene oxide or a similar reagent to introduce the ethanol group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzyl-methyl-amino group can be reduced to form secondary or primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Benzyl-methyl-amino-piperidin-1-yl-acetaldehyde or benzyl-methyl-amino-piperidin-1-yl-acetic acid.

    Reduction: Benzyl-amino-piperidin-1-yl-ethanol or amino-piperidin-1-yl-ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl-methyl-amino group may interact with neurotransmitter receptors, while the ethanol moiety can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compounds listed in share a common scaffold of nitrogen-containing heterocycles (piperidine, pyrrolidine, or cyclohexane) modified with benzyl-alkyl-amino groups and ethanol/amine side chains. Below is a comparative analysis:

Compound Name (from ) Core Structure Key Substituents Notable Features
2-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol Piperidine 4-(Benzyl-methyl-amino), 1-ethanol Balanced lipophilicity; potential GPCR activity
2-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol Pyrrolidine 3-(Benzyl-methyl-amino), 1-ethanol Smaller ring (5-membered); increased ring strain
2-[4-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol Cyclohexane 4-(Benzyl-ethyl-amino), 1-ethanol Non-aromatic ring; higher conformational flexibility
2-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol Pyrrolidine 3-(Benzyl-isopropyl-amino), 1-ethanol Bulky isopropyl group; steric hindrance may reduce binding
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-methyl-amine Piperidine 3-(Benzyl-methyl-amino), 1-(2-amino-ethyl) Additional amine group; enhanced basicity

Key Observations :

  • Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters ring strain and conformational stability. Piperidine derivatives (e.g., the target compound) may exhibit stronger receptor binding due to reduced strain .
  • Polarity: Ethanol-terminated side chains improve aqueous solubility, whereas amine-terminated analogs (e.g., compound 9) may exhibit higher basicity and membrane permeability .

Physicochemical and Bioactivity Trends

While experimental data (e.g., logP, IC50) are absent in the provided evidence, theoretical trends can be inferred:

  • Lipophilicity: The benzyl group increases logP, but the ethanol moiety counterbalances this, making the target compound moderately hydrophilic compared to purely alkyl-substituted analogs.
  • Bioactivity : Piperidine-based compounds (e.g., the target) may exhibit better CNS penetration than pyrrolidine derivatives due to reduced polarity and optimal ring size for blood-brain barrier crossing .

Biological Activity

2-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol, also referred to as 2-[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of the central nervous system (CNS). This article provides an overview of the biological activity of this compound, synthesizing information from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₂₄N₂O, with a molecular weight of 248.36 g/mol. The compound features a piperidine ring with a benzyl-methyl amino group and an ethanol moiety. The presence of a chiral center at the piperidine ring contributes to its diverse biological activity.

Key Structural Features

  • Piperidine Ring : Provides a basic nitrogen atom that can interact with various biological targets.
  • Benzyl Group : Enhances lipophilicity, potentially improving membrane permeability and bioavailability.
  • Ethanol Moiety : May influence solubility and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits significant activity in modulating neurotransmitter systems, particularly through interactions with neurotransmitter transporters. Compounds with similar structures have been shown to act as inhibitors of GABA transporters, which are crucial in regulating mood and anxiety levels.

The biological activity primarily involves:

  • Inhibition of Neurotransmitter Transporters : Similar compounds have demonstrated the ability to inhibit GABA transporters, potentially leading to increased GABA levels in the synaptic cleft, which may alleviate anxiety and depression symptoms.
  • Receptor Binding : Interaction studies suggest that this compound can bind to various neurotransmitter receptors, influencing their activity.

Case Studies

Several studies have explored the pharmacological potential of compounds related to this compound:

  • CNS Modulation : A study indicated that analogs of this compound could effectively modulate neurotransmitter levels, showcasing potential applications in treating mood disorders .
  • Neuroprotective Effects : Research on similar piperidine derivatives has suggested neuroprotective effects against neurodegenerative diseases by modulating cholinergic and dopaminergic systems .

Comparative Analysis

A comparative analysis of structurally related compounds highlights the unique properties of this compound:

Compound NameStructureUnique Features
1-(2-Hydroxyethyl)-4-(phenylmethyl)piperidineStructureHydroxylethyl substituent enhances water solubility
N-Benzyl-N-methylpiperidineStructureLacks hydroxyl group; primarily lipophilic
3-(Benzylamino)piperidineStructureNo ethanol moiety; used in various synthetic applications

The presence of both a benzyl group and an ethanol moiety in this compound distinguishes it from these compounds, potentially enhancing its pharmacological profile by improving receptor binding affinity and selectivity .

Synthesis and Applications

The synthesis of this compound typically involves multi-step chemical reactions that yield high-purity products suitable for pharmacological studies. The compound's unique structure may offer advantages in specificity and efficacy compared to existing therapies .

Potential Applications

  • Antidepressant Therapy : Due to its ability to modulate neurotransmitter systems.
  • Anxiolytic Agents : Potential use in treating anxiety disorders by enhancing GABAergic transmission.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.